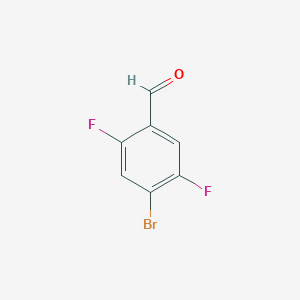

4-Bromo-2,5-difluorobenzaldehyde

Descripción

Significance in Contemporary Synthetic Design and Methodology

4-Bromo-2,5-difluorobenzaldehyde is a key player in modern synthetic strategies, particularly in the construction of novel organic compounds. Its utility stems from the ability to selectively manipulate its different functional groups. For instance, the aldehyde group can undergo various reactions like oxidation, reduction, and condensation, while the bromo and fluoro substituents open doors for cross-coupling reactions and nucleophilic aromatic substitution.

This compound and its derivatives are instrumental in organic synthesis, especially in palladium-catalyzed reactions, which are fundamental for creating a wide range of compounds with potential biological and medicinal applications. fluoromart.com The unique reactivity of this compound allows chemists to explore new synthetic pathways and develop innovative methodologies, contributing significantly to the advancement of synthetic chemistry. lookchem.com

The strategic placement of the bromo and fluoro groups on the aromatic ring influences the reactivity of the aldehyde, providing a platform for designing materials with specific, tailored properties such as enhanced conductivity or selectivity. lookchem.com This makes it a valuable component in the development of advanced materials, including polymers, dyes, and sensors. lookchem.com

Overview of Halogenated Benzene (B151609) Derivatives in Chemical Research

Halogenated benzene derivatives are a class of compounds where one or more hydrogen atoms on a benzene ring are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). numberanalytics.com This substitution significantly alters the chemical and physical properties of the parent benzene molecule, making these derivatives crucial intermediates in a vast array of chemical syntheses. numberanalytics.comstudymind.co.uk

The introduction of a halogen atom into a benzene ring is a vital process in organic synthesis as it provides a reactive "handle" for further chemical modifications. numberanalytics.com Halogenated benzenes are widely used in the production of pharmaceuticals, agrochemicals, dyes, pigments, solvents, and even flame retardants. numberanalytics.com For example, chlorobenzene (B131634) is a precursor in the manufacturing of pesticides and dyes, while bromobenzene (B47551) is used in the synthesis of certain pharmaceuticals. numberanalytics.com

The reactivity of halogenated benzenes in electrophilic aromatic substitution reactions depends on the nature of the halogen. Halogens are deactivating groups, meaning they make the benzene ring less reactive towards electrophiles. However, they are also ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to the halogen atom. This directive effect is crucial for controlling the regioselectivity of reactions.

Historical Context and Evolution of Fluorinated Benzaldehydes in Synthesis

The journey of fluorinated aromatic compounds began in the early 20th century. numberanalytics.com Initially, the synthesis of these compounds was a significant challenge due to the high reactivity of fluorine and the lack of suitable fluorinating agents. numberanalytics.com Direct fluorination with elemental fluorine was often too vigorous and difficult to control, sometimes leading to explosive reactions. nih.gov

A major breakthrough came in 1927 with the development of the Schiemann reaction, which provided a reliable method for introducing fluorine into an aromatic ring via the thermal decomposition of diazonium fluoroborates. nih.gov Another significant advancement was the Halex reaction, reported by Gottlieb in 1936, which involves the nucleophilic exchange of a chlorine atom with a fluorine atom using potassium fluoride (B91410). nih.gov These methods paved the way for the synthesis of a wider range of fluoroaromatic compounds.

The synthesis of benzaldehyde (B42025) itself was first achieved by Friedrich Wöhler and Justus von Liebig in 1832. wikipedia.org Over time, as organofluorine chemistry evolved, methods for producing fluorinated benzaldehydes were developed. These compounds became increasingly important as intermediates in various industries. google.com The development of new fluorinating agents and catalytic methods in recent years has further expanded the accessibility and application of fluorinated benzaldehydes. numberanalytics.comorganic-chemistry.org These advancements have been driven by the growing demand for fluorinated compounds in fields such as pharmaceuticals, agrochemicals, and materials science, where the unique properties imparted by fluorine are highly desirable. numberanalytics.comresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2,5-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRHYPUKWIHZMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626115 | |

| Record name | 4-Bromo-2,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357405-75-5 | |

| Record name | 4-Bromo-2,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,5-difluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 2,5 Difluorobenzaldehyde

Regioselective Halogenation and Functionalization Strategies

The precise introduction of halogen atoms at specific positions on the benzene (B151609) ring is a critical challenge in the synthesis of 4-bromo-2,5-difluorobenzaldehyde. Regioselectivity, the control of the position of chemical bond formation, is paramount in these synthetic routes.

Direct Halogenation Approaches to Difluorinated Benzaldehydes

Direct halogenation of a pre-existing difluorinated benzaldehyde (B42025) is a straightforward approach. However, controlling the position of the incoming halogen can be challenging due to the directing effects of the existing substituents.

One method involves the bromination of 2,5-difluorobenzaldehyde (B1295323). While specific examples using hydrogen peroxide (H₂O₂) and ammonium (B1175870) bromide for this particular transformation are not extensively detailed in the provided search results, the use of H₂O₂ in combination with a bromide source is a known green method for bromination. For instance, a system of vanadium pentoxide (V₂O₅) and H₂O₂ has been shown to effectively promote the regioselective bromination of various organic substrates using tetrabutylammonium (B224687) bromide. organic-chemistry.org This method offers mild conditions and high selectivity, potentially yielding the desired p-bromo derivative from an activated aromatic ring. organic-chemistry.org

Another direct halogenating agent is dibromohydantoin. Its use in the synthesis of 5-bromo-2,4-difluorobenzoic acid from 2,4-difluorobenzoic acid has been reported, achieving an 88.6% yield. google.com This suggests that similar N-bromo compounds could be effective for the regioselective bromination of difluorinated benzaldehydes. The regioselectivity of such reactions on arenes and heterocycles can be influenced by the choice of solvent, with fluorinated alcohols sometimes providing high regioselectivity under mild conditions. nih.gov

Multi-step Convergent Syntheses

Convergent syntheses involve the preparation of separate fragments of the target molecule, which are then joined together. A notable multi-step synthesis of this compound starts from 1-bromo-3,5-difluorobenzene (B42898). chemicalbook.comsigmaaldrich.com It is important to note that direct bromination of m-difluorobenzene does not yield 1-bromo-3,5-difluorobenzene but rather 1-bromo-2,4-difluorobenzene. google.com Therefore, 1-bromo-3,5-difluorobenzene is typically prepared from 3,5-difluoroaniline (B1215098) via a Sandmeyer reaction. google.com

The synthesis proceeds via lithiation of 1,4-dibromo-2,5-difluorobenzene (B1294941), a related starting material, followed by formylation. In a typical procedure, n-butyl lithium is added to a solution of 1,4-dibromo-2,5-difluorobenzene at low temperatures (-78 °C) to selectively replace one of the bromine atoms with lithium. This is followed by the addition of a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group, resulting in this compound with a reported yield of 37%.

A similar strategy can be envisioned starting from 1-bromo-3,5-difluorobenzene. Lithiation would occur at one of the positions ortho to the fluorine atoms, followed by formylation to introduce the aldehyde group.

Precursor-based Syntheses

This approach utilizes a derivative of 2,5-difluorobenzaldehyde and modifies it to introduce the bromo substituent. For example, a synthesis of 3-bromo-2,5-difluorobenzaldehyde (B2370111) starts from 4-amino-3-bromo-2,5-difluorobenzaldehyde. prepchem.com The amino group is removed via a deamination reaction using sodium nitrite (B80452) and hypophosphorous acid, yielding the desired product in 80% yield. prepchem.com While this example illustrates the synthesis of an isomer, the principle of using a precursor with a functional group that can be readily converted to the desired substituent is a common strategy in organic synthesis.

Elaboration of the Aldehyde Moiety

The introduction of the aldehyde group is a key step in the synthesis of this compound. This can be achieved through formylation reactions or by the oxidation of a suitable precursor.

Formylation Reactions for Introducing the Benzaldehyde Functionality

Formylation reactions are widely used to introduce an aldehyde group onto an aromatic ring. As mentioned previously, the reaction of an organolithium species with a formylating agent is a common method.

N,N-Dimethylformamide (DMF): DMF is a frequently used formylating agent. researchgate.netrsc.org In the synthesis of this compound from 1,4-dibromo-2,5-difluorobenzene, DMF is added to the lithiated intermediate to furnish the aldehyde. Electrochemical methods using DMF as both a solvent and a formyl source have also been developed for the formylation of aryl halides. researchgate.netrsc.org

N-Formylpiperidine: N-formylpiperidine is another effective formylating agent, which in some cases can provide higher yields than DMF when reacting with organolithium compounds. wikipedia.orgorgsyn.org It can be used to transfer a formyl group to Grignard reagents as well. wikipedia.org The reaction of an organolithium or Grignard reagent derived from a bromodifluorobenzene derivative with N-formylpiperidine would be a viable route to introduce the aldehyde functionality.

The table below summarizes the key reagents and their roles in the formylation step.

| Reagent | Role |

| n-Butyl Lithium | Lithiating agent |

| N,N-Dimethylformamide (DMF) | Formylating agent |

| N-Formylpiperidine | Formylating agent |

Chemoselective Oxidation of Precursor Alcohol or Methyl Groups

An alternative to direct formylation is the oxidation of a precursor containing a benzylic alcohol or a methyl group. While a specific example for the synthesis of this compound via this route was not found in the provided search results, it is a general and widely used synthetic strategy. The challenge lies in the chemoselective oxidation of the alcohol or methyl group without affecting the other functional groups on the aromatic ring. Various oxidizing agents and conditions are available to achieve such transformations. For instance, the oxidation of a bromomethyl group to an aldehyde can be achieved through hydrolysis to the alcohol followed by oxidation. sciencemadness.org

The table below provides a hypothetical pathway based on this strategy.

| Starting Material | Intermediate | Product |

| 4-Bromo-2,5-difluorotoluene | 4-Bromo-2,5-difluorobenzyl alcohol | This compound |

Catalytic Transformations in the Synthesis of this compound

Catalytic methods offer powerful tools for the synthesis and functionalization of halogenated benzaldehydes. Transition-metal catalysis, in particular, provides efficient pathways for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in synthetic chemistry.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds. For a substrate like this compound, the carbon-bromine bond serves as an excellent reactive handle for such transformations. This reaction is instrumental in constructing biphenyl (B1667301) frameworks, which are prevalent in pharmaceuticals and material science.

In a typical Suzuki-Miyaura reaction involving this compound, the compound would be reacted with an arylboronic acid in the presence of a palladium catalyst and a base. The electron-withdrawing nature of the two fluorine atoms and the aldehyde group can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle. The choice of catalyst, ligand, and base is critical for achieving high yields, especially when dealing with electronically demanding or sterically hindered coupling partners. Research on polyfluorinated brominated compounds has demonstrated their suitability as electrophiles in Suzuki-Miyaura couplings. acs.org

The versatility of this method allows for the synthesis of a diverse library of biphenyl derivatives from this compound. For instance, coupling with various substituted phenylboronic acids can introduce a wide range of functional groups, leading to compounds with tailored electronic and photophysical properties.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Electrophile | Nucleophile | Catalyst (mol%) | Ligand | Base | Solvent | Yield |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ | Toluene/H₂O | High |

| 2 | 3-Bromo-2,1-borazaronaphthalene | 1-Decenyltrifluoroborate | Pd(dppf)Cl₂ (2) | dppf | Cs₂CO₃ | Dioxane/H₂O | 90% nih.gov |

| 3 | Bromobenzyl carbonate | Phenylboronic acid | PdCl₂/dppf | dppf | K₃PO₄ | Dioxane | Moderate lookchem.com |

Note: Table data is illustrative and based on typical conditions for related substrates. dppf = 1,1'-Bis(diphenylphosphino)ferrocene.

Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing aromatic rings. In the context of synthesizing substituted bromobenzaldehydes, palladium-catalyzed ortho-C-H bromination is a key methodology. acs.orgnih.gov While this method is typically used to introduce a bromine atom, the principles are fundamental to the synthesis of molecules like this compound or its isomers.

This strategy offers high regioselectivity, which can be difficult to achieve with traditional electrophilic aromatic substitution methods, especially in poly-substituted systems. A transient directing group strategy has also been developed, using an amino acid or aniline (B41778) derivative to form a temporary imine that directs the ortho-C-H functionalization, avoiding the need for separate protection/deprotection steps. lookchem.comresearchgate.net

Table 2: C-H Activation for Ortho-Bromination

| Substrate | Directing Group | Catalyst | Bromine Source | Key Feature | Ref |

| Benzaldehyde | O-Methyloxime | Pd(OAc)₂ | NBS | High regioselectivity for ortho-position | acs.orgnih.gov |

| m-Bromobenzaldehyde | 2-Amino-5-chlorobenzotrifluoride (Transient) | Pd(OAc)₂ | NBS | Monodentate transient directing group, mild conditions | lookchem.com |

NBS = N-Bromosuccinimide

The aldehyde group of this compound is a prime site for transformations. Reductive amination is a fundamental reaction that converts aldehydes into amines. A particularly efficient method employs titanium(IV) isopropoxide [Ti(Oi-Pr)₄] as a Lewis acid catalyst and mediator, often with a hydride source like sodium borohydride (B1222165) (NaBH₄) for the reduction step. researchgate.netpsu.edu

In this process, the titanium catalyst activates the aldehyde carbonyl group towards nucleophilic attack by a primary or secondary amine, facilitating the formation of an imine or iminium ion intermediate. psu.edu This intermediate is then reduced in situ by the hydride reagent to yield the corresponding secondary or tertiary amine. This one-pot procedure is highly efficient and chemoselective, allowing the aldehyde to be targeted without affecting the bromo or fluoro substituents on the aromatic ring. researchgate.netpsu.edu The method is valued for its mild conditions and high yields, providing a direct route to a diverse range of N-substituted benzylamines derived from this compound. researchgate.netrsc.org

Asymmetric Synthesis Approaches Involving this compound

Creating chiral molecules with high enantiomeric purity is a central goal of modern organic synthesis, particularly for applications in pharmacology. The prochiral aldehyde group in this compound presents an opportunity for asymmetric transformations to generate stereogenic centers.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgthieme-connect.com For an aldehyde like this compound, a chiral auxiliary could be used to form a chiral imine or enamine, which would then react diastereoselectively with a nucleophile. Subsequent removal of the auxiliary would yield an enantioenriched product. Evans' oxazolidinones and pseudoephedrine are well-known examples of auxiliaries that have been successfully used in a wide range of asymmetric transformations, including alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.net

Asymmetric organocatalysis, which uses small, chiral organic molecules as catalysts, offers a powerful alternative to metal-based systems. nih.gov Chiral secondary amines, such as proline and its derivatives, can catalyze reactions of aldehydes by forming chiral enamine intermediates. youtube.comyoutube.com These enamines can then react with various electrophiles in a highly enantioselective manner. For example, the organocatalytic asymmetric conjugate addition of an aldehyde to a nitroolefin can generate products with high stereocontrol. nih.gov Applying such a strategy to this compound would involve its reaction with a chiral amine catalyst to control the facial selectivity of subsequent bond formations.

The enantioselective addition of organometallic reagents (alkylation) to the aldehyde group of this compound is a direct method for creating a chiral secondary alcohol. This can be achieved using a chiral ligand to modify the organometallic reagent or by using a chiral catalyst. The addition of diethylzinc (B1219324) to aldehydes, catalyzed by chiral amino alcohols like (-)-ephedrine or ferrocenyl amino alcohols, is a classic example that often proceeds with high enantioselectivity. acs.orgrsc.orgacs.org

Similarly, the enantioselective reduction of the aldehyde to a primary alcohol is not typically a stereogenic process unless the product itself becomes chiral due to isotopic labeling or other factors. However, the principles of enantioselective reduction are crucial for related ketones derived from this compound. Catalytic asymmetric reduction of prochiral ketones is a well-established field, using catalysts like Noyori's Ru-BINAP system or CBS (Corey-Bakshi-Shibata) reduction with oxazaborolidine catalysts. wikipedia.org These methods provide reliable access to chiral alcohols with high enantiomeric excess.

Recent advances have also merged organocatalysis with other activation modes, such as photoredox catalysis, to achieve enantioselective α-alkylation of aldehydes. acs.orgacs.orgnih.gov In these systems, a chiral amine catalyst forms an enamine, which is then engaged in a radical-based reaction pathway initiated by a photocatalyst, enabling the formation of α-chiral aldehydes. acs.orgnih.gov The presence of fluorine atoms, as in this compound, can also influence the diastereoselectivity of reactions at adjacent centers, a phenomenon known as fluorine-induced diastereodivergence. ua.espleiades.onlinersc.org

Green Chemistry Principles Applied to this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into the application of green chemistry principles to the synthesis of valuable intermediates like this compound. Traditional synthetic routes often rely on hazardous reagents, cryogenic conditions, and volatile organic solvents, prompting the exploration of more environmentally benign alternatives. This section delves into the progress made in developing greener synthetic methodologies, focusing on the use of eco-friendly solvents and the implementation of advanced catalytic systems to enhance efficiency and minimize waste.

Development of Environmentally Benign Solvents and Reaction Media (e.g., water or ethanol (B145695) as green solvents)

A significant stride towards greener synthesis involves replacing conventional organic solvents with more sustainable options such as water and ethanol. These solvents are less toxic, readily available, and have a reduced environmental footprint.

In the context of reactions involving this compound, water has been successfully employed as a solvent. For instance, the reaction of this compound with hydroxylamin-O-sulphonic acid can be effectively conducted in water at elevated temperatures. This demonstrates the feasibility of utilizing aqueous media for certain synthetic transformations of this compound, thereby avoiding the use of hazardous organic solvents.

Ethanol, another prominent green solvent, has found application in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds, has been performed using this compound as a substrate in a solvent mixture of 1,4-dioxane (B91453) and ethanol (3:2 v/v). researchgate.net While the inclusion of 1,4-dioxane, a suspected carcinogen, is not ideal from a green chemistry perspective, the use of ethanol represents a step towards reducing the reliance on more hazardous solvents. Further research is focused on developing catalytic systems that can operate efficiently in purely aqueous or alcoholic media.

The table below summarizes examples of reactions involving this compound where greener solvents have been utilized.

| Reaction Type | Substrates | Solvent System | Catalyst | Temperature | Reference |

| Suzuki-Miyaura Coupling | This compound, boronic acid ester | 1,4-dioxane/Ethanol | PEPPSI-IPr | 65°C | researchgate.net |

| Reaction with Hydroxylamin-O-sulphonic acid | This compound, hydroxylamin-O-sulphonic acid | Water | - | 100°C |

It is important to note that traditional synthesis of this compound often involves the formylation of 1-bromo-2,5-difluorobenzene using n-butyllithium in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) at extremely low temperatures (-78°C). The development of synthetic routes that can be performed in green solvents at ambient temperatures remains a key objective in the sustainable production of this important aldehyde.

Implementation of Green Catalysis for Enhanced Atom Economy and Reduced Waste

Green catalysis focuses on the use of catalysts to increase reaction efficiency, minimize waste, and avoid the use of stoichiometric reagents. This approach is pivotal in developing sustainable synthetic methods for this compound.

A notable advancement in this area is the optimization of palladium-catalyzed reactions. For instance, in a palladium-catalyzed C-N coupling reaction involving a derivative of this compound, the catalyst loading was successfully reduced from a high of 10 mol% to a more sustainable 1 mol%. This reduction in catalyst concentration not only lowers the cost but also minimizes the amount of heavy metal waste generated.

Furthermore, the principles of atom economy, which advocate for maximizing the incorporation of all materials used in the process into the final product, are central to green catalysis. Traditional reactions, such as the Wittig reaction, often generate stoichiometric amounts of high-molecular-weight byproducts, leading to poor atom economy. In contrast, catalytic reactions like the Suzuki-Miyaura coupling offer a more atom-economical alternative for C-C bond formation.

The table below illustrates the concept of atom economy by comparing a traditional Wittig reaction with a palladium-catalyzed Suzuki-Miyaura coupling for a generic synthesis of a substituted alkene from an aldehyde.

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy |

| Wittig Reaction | Aldehyde, Wittig Reagent (Phosphonium ylide) | Alkene | Triphenylphosphine oxide | Low |

| Suzuki-Miyaura Coupling | Aryl halide, Boronic acid | Biaryl | Borate salts | High |

The development of novel catalytic systems that can directly functionalize C-H bonds is another promising avenue for improving the green credentials of this compound synthesis. Catalytic C-H activation would circumvent the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. While direct C-H formylation of 1-bromo-2,5-difluorobenzene under green conditions is still an area of active research, advancements in photocatalysis and the use of earth-abundant metal catalysts hold significant promise for the future.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2,5 Difluorobenzaldehyde

Reactivity of Aromatic Halogen Substituents

The benzene (B151609) ring of 4-Bromo-2,5-difluorobenzaldehyde is substituted with three halogen atoms, each with distinct potential for reactivity. The carbon-bromine bond is generally weaker than the carbon-fluorine bonds, making the bromine atom the primary site for reactions involving oxidative addition, such as in palladium-catalyzed coupling. Conversely, the fluorine atoms, activated by the ortho/para-directing aldehyde group, are potential sites for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.gov In this compound, the strongly electron-withdrawing aldehyde group, along with the fluorine atoms, activates the ring towards nucleophilic attack. The generally accepted mechanism involves a two-step addition-elimination process via a resonance-stabilized Meisenheimer intermediate. nih.govmasterorganicchemistry.com

Fluorine is an excellent leaving group in SNAr reactions due to the high electronegativity of the atom, which polarizes the carbon-fluorine bond. In this molecule, the fluorine atom at the C-2 position is ortho to the activating aldehyde group, making it the most probable site for substitution by a nucleophile.

A common application of this reactivity is the synthesis of N-arylpiperazines, which are important pharmacophores. For instance, in the synthesis of complex molecules like the FDA-approved drug Venetoclax, related aryl halides are reacted with piperazine (B1678402) derivatives. nih.gov While modern methods often favor palladium-catalyzed Buchwald-Hartwig amination for this purpose due to milder conditions, the underlying principle of aryl halide reactivity is similar. nih.gov For this compound, a reaction with a nucleophile like piperazine would be expected to preferentially displace the C-2 fluorine.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution

| Position | Substituent | Activating Group(s) | Predicted Reactivity towards SNAr |

|---|---|---|---|

| C-2 | -F | Ortho to -CHO | Highest |

| C-4 | -Br | Para to -F, Meta to -CHO | Low |

Palladium-Catalyzed Coupling Reactions

The bromine substituent on this compound is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. fluoromart.com These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net

Suzuki Coupling: The Suzuki reaction couples an organohalide with an organoboron species, typically a boronic acid. researchgate.net It is widely used to form biaryl structures. 4-Bromobenzaldehyde is known to undergo Suzuki coupling with phenylboronic acid in good yields, and it is expected that this compound would react similarly to generate substituted difluoro-biphenyl derivatives. epa.gov

Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. chemicalbook.com The reaction generally proceeds with high regioselectivity, favoring substitution at the less sterically hindered position of the alkene, and typically yields the E (trans) isomer. sigmaaldrich.com Aryl bromides are common substrates for this transformation. ambeed.com

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. nih.gov The reaction is typically co-catalyzed by copper(I) salts, although copper-free methods have been developed. synquestlabs.com This method is invaluable for synthesizing arylalkynes and conjugated enynes. Given the reactivity of other aryl bromides, this compound is a suitable substrate for Sonogashira coupling. synquestlabs.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the organohalide. It is known for its high functional group tolerance and is a common method for C-C bond formation.

Table 2: Examples of Palladium-Catalyzed Reactions with Aryl Bromides

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl | researchgate.netepa.gov |

| Heck | Alkene | Pd(OAc)₂, Base (e.g., Et₃N) | Substituted Alkene | chemicalbook.comsigmaaldrich.com |

Organometallic Reactions

The carbon-bromine bond can be converted into a carbon-metal bond, generating a potent organometallic nucleophile. This is typically achieved through lithium-halogen exchange or the formation of a Grignard reagent.

Research has demonstrated that this compound can be synthesized from 1,4-dibromo-2,5-difluorobenzene (B1294941). This is achieved through a lithium-halogen exchange at -78 °C using n-butyllithium, followed by quenching the resulting aryllithium species with dimethylformamide (DMF) to install the aldehyde group. chemicalbook.com This synthetic route confirms that an organolithium intermediate can be selectively formed at the bromine-substituted position.

This same aryllithium intermediate, when reacted with carbon dioxide (dry ice), yields 4-bromo-2,5-difluorobenzoic acid, further highlighting the utility of this organometallic species. chemicalbook.com While the formation of a Grignard reagent from this compound is plausible, the presence of the reactive aldehyde group would necessitate its protection prior to the reaction with magnesium metal to prevent self-condensation. The aryllithium route via lithium-halogen exchange is often preferred as it can be performed at low temperatures where the aldehyde is less reactive.

Transformations of the Aldehyde Functional Group

The aldehyde group is one of the most versatile functional groups in organic chemistry, readily undergoing both oxidation and reduction.

Oxidation Reactions Leading to Carboxylic Acids

The oxidation of an aldehyde to a carboxylic acid is a fundamental and efficient transformation. A variety of oxidizing agents can accomplish this, including potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, known as the Jones reagent), or milder reagents like silver oxide (Ag₂O). This reaction proceeds by converting the aldehyde C-H bond into a C-O bond. The product of the oxidation of this compound is 4-bromo-2,5-difluorobenzoic acid, a valuable synthetic intermediate. chemicalbook.comuni.lu

Reduction Reactions to Alcohols and Amines

Aldehydes can be easily reduced to primary alcohols or converted into amines via reductive amination.

Reduction to Alcohols: The reduction of this compound yields 4-Bromo-2,5-difluorobenzyl alcohol. synquestlabs.com This transformation is typically carried out using mild hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. The commercial availability of the resulting alcohol confirms the viability of this reduction. synquestlabs.com

Reductive Amination: This powerful reaction converts an aldehyde into an amine in a single pot. The process involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. Common reducing agents for this purpose are sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the starting aldehyde. nih.gov This method is widely used in medicinal chemistry to install amine functionalities. For example, reductive amination of an aldehyde with piperazine is a key step in the synthesis of the drug Venetoclax. nih.gov

Table 3: Common Transformations of the Aldehyde Group

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄ or Jones Reagent | Carboxylic Acid |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol |

Condensation Reactions for Schiff Base Formation

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (or imines). This reaction is a cornerstone of organic synthesis, providing a pathway to a wide array of molecules. The formation of the Schiff base proceeds through a two-step mechanism. The first step involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the aldehyde, resulting in a tetrahedral intermediate known as a hemiaminal or carbinolamine. mdpi.com This intermediate is often unstable and subsequently undergoes dehydration (elimination of a water molecule) to yield the final imine product. mdpi.com

Table 1: General Conditions for Schiff Base Formation

| Reactant | Reagent | Intermediate | Product | Typical Conditions |

|---|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Hemiaminal | Schiff Base (Imine) | Reaction in a suitable solvent (e.g., ethanol (B145695), methanol), often with acid or base catalysis to facilitate dehydration. mdpi.com |

Nucleophilic Addition to the Carbonyl Group

The carbonyl carbon of this compound is electrophilic and susceptible to attack by a variety of nucleophiles. This fundamental reactivity is the initial step in many of its transformations.

One of the primary examples is the formation of the hemiaminal intermediate during Schiff base synthesis, as discussed previously, where the amine acts as the nucleophile. mdpi.com Beyond amines, other nucleophiles can add to the carbonyl group. For example, the Corey-Chaykovsky reaction begins with the nucleophilic addition of a sulfur ylide to the aldehyde. organic-chemistry.orgwikipedia.org This addition forms a betaine-like intermediate, where a negative charge is transferred to the oxygen atom. wikipedia.org This initial nucleophilic attack is the critical bond-forming step that precedes subsequent intramolecular reactions. organic-chemistry.org

The general reactivity allows for additions of other carbon and heteroatom nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols, although specific documented examples for this compound require consulting detailed synthetic literature. The principle remains a foundational aspect of its chemistry. mdpi.com

Cycloaddition and Ring-Forming Reactions

The structure of this compound makes it an excellent starting material for the synthesis of various cyclic and heterocyclic systems, which are important scaffolds in medicinal chemistry and materials science. fluoromart.comnih.gov

Synthesis of Heterocyclic Scaffolds (e.g., pyrimidin-2-ones)

Pyrimidinone scaffolds are present in many biologically active compounds. nih.govnih.gov The synthesis of pyrimidinone and related pyrimidine (B1678525) derivatives often involves the condensation of a compound containing a 1,3-dicarbonyl moiety (or its equivalent) with urea (B33335) or thiourea. researchgate.net A common synthetic route involves the Biginelli reaction or similar one-pot multicomponent reactions where an aldehyde, a β-ketoester, and urea (or thiourea) cyclize to form dihydropyrimidinones.

Applying this to this compound, it can be reacted with reagents like ethyl acetoacetate (B1235776) and urea/thiourea in the presence of a catalyst to construct a substituted pyrimidinone ring. researchgate.netresearchgate.net The aldehyde provides the carbon atom at the 4-position of the pyrimidine ring. Various synthetic protocols exist, including using amidinium salts or employing samarium chloride-catalyzed cyclization under microwave irradiation for efficient synthesis. researchgate.net These methods highlight the versatility of aldehydes like this compound in building complex heterocyclic structures. researchgate.net

Corey-Chaykovsky Reaction for Epoxide Synthesis

The Corey-Chaykovsky reaction is a powerful method for synthesizing epoxides from aldehydes and ketones. wikipedia.org This reaction utilizes a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, which is typically generated in situ from the corresponding sulfonium (B1226848) salt and a strong base. organic-chemistry.org

When this compound is treated with a sulfur ylide, the ylide acts as a nucleophile, adding to the carbonyl carbon. organic-chemistry.org The resulting intermediate does not eliminate to form an alkene (as in the Wittig reaction). Instead, the negatively charged oxygen atom performs an intramolecular nucleophilic attack on the adjacent carbon bearing the sulfonium group, which is an excellent leaving group. wikipedia.org This intramolecular SN2 reaction results in the formation of a three-membered epoxide ring, yielding 2-(4-bromo-2,5-difluorophenyl)oxirane. This reaction is highly diastereoselective, typically favoring the trans product. wikipedia.org

Table 2: Key Components of the Corey-Chaykovsky Reaction for Epoxide Synthesis

| Substrate | Reagent | Intermediate | Product |

|---|---|---|---|

| This compound | Sulfur Ylide (e.g., Dimethylsulfonium methylide) | Betaine-like adduct | 2-(4-bromo-2,5-difluorophenyl)oxirane |

Elucidation of Reaction Mechanisms

Understanding the stepwise pathway of a reaction, including the identification of any transient species, is crucial for optimizing reaction conditions and extending synthetic methodologies.

Identification and Characterization of Reaction Intermediates

The investigation of reactions involving substituted benzaldehydes has led to the successful identification and, in some cases, isolation of key reaction intermediates.

Hemiaminals in Condensation Reactions: In the condensation of primary amines with aldehydes, the hemiaminal intermediate is a critical species. mdpi.com Studies on the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes have shown that these hemiaminals can be stable and characterizable. mdpi.com Spectroscopic methods like NMR are used to study the equilibrium between the starting materials, the hemiaminal, and the final Schiff base, revealing that the stability and conformation of the hemiaminal are crucial for the subsequent dehydration step. mdpi.com

Betaines in the Corey-Chaykovsky Reaction: The mechanism of the Corey-Chaykovsky reaction proceeds through a betaine (B1666868) intermediate formed after the initial nucleophilic addition of the sulfur ylide to the carbonyl group. wikipedia.org This charged intermediate is transient but is the pivot point of the reaction, directing the pathway towards epoxide formation rather than olefination, which is characteristic of the related Wittig reaction. The key difference lies in the nature of the heteroatom; the strong P=O double bond formation drives the Wittig reaction, whereas the excellent leaving group ability of the sulfonium group facilitates ring closure in the Corey-Chaykovsky reaction. wikipedia.org

Intermediates in Pyrimidine Synthesis: The synthesis of complex heterocyclic systems like pyrimidines also involves multiple steps and intermediates. For example, some syntheses proceed via the formation of an adduct intermediate after the initial nucleophilic addition, which then undergoes cyclization and dehydration to form the final aromatic ring. researchgate.net The identification of these open-chain or partially cyclized intermediates is key to understanding the regioselectivity and outcome of the reaction.

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies are crucial for understanding the rate at which a reaction proceeds and for elucidating the step-by-step sequence of a reaction mechanism. For this compound, such studies would typically involve monitoring the concentration of reactants and products over time under various conditions to determine rate laws, rate constants, and activation energies.

Detailed Research Findings

Research into the reactivity of structurally similar aryl halides provides a framework for predicting the kinetic and mechanistic behavior of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the two fluorine atoms and the aldehyde group makes the aromatic ring of this compound electron-deficient and thus susceptible to nucleophilic attack. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org The reaction would likely proceed via an addition-elimination mechanism.

Reaction Pathway:

Addition of Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom bearing a leaving group (in this case, either bromine or fluorine). The fluorine atoms and the aldehyde group, particularly when positioned ortho and para to the leaving group, activate the ring for this attack. libretexts.org

Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge is delocalized onto the electron-withdrawing groups, which stabilizes this intermediate.

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of a leaving group. In nucleophilic aromatic substitution, fluoride (B91410) is often a better leaving group than bromide because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. wikipedia.orgorganic-chemistry.org

Kinetic Investigations: A kinetic study of a nucleophilic aromatic substitution reaction involving this compound would typically show second-order kinetics, being first order in both the aryl halide and the nucleophile. The rate law would be expressed as:

Rate = k [this compound] [Nucleophile]

The following table illustrates the type of data that would be collected to determine the reaction order and rate constant.

| Experiment | Initial [this compound] (mol/L) | Initial [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |

This is an illustrative table based on expected second-order kinetics.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a key site for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, which are fundamental in forming new carbon-carbon bonds. ksu.edu.sanih.govmdpi.com

Reaction Pathway (Suzuki Coupling Example): The catalytic cycle for a Suzuki coupling with an organoboron reagent (e.g., a phenylboronic acid) generally involves three main steps: sigmaaldrich.com

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a palladium(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the bromide. This step typically requires a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst. sigmaaldrich.com

Kinetic Investigations: The kinetics of palladium-catalyzed cross-coupling reactions can be complex and may depend on the specific catalyst, ligands, and reaction conditions. mdpi.com The rate-determining step can vary, but it is often either the oxidative addition or the transmetalation. Kinetic studies help in optimizing reaction conditions and understanding the role of each component in the catalytic cycle.

The following table shows hypothetical data from a kinetic study on the effect of temperature on the rate constant, which could be used to determine the activation energy (Ea) using the Arrhenius equation.

| Temperature (K) | Rate Constant, k (L/mol·s) |

| 323 | 0.015 |

| 333 | 0.035 |

| 343 | 0.078 |

| 353 | 0.165 |

This is an illustrative table demonstrating the temperature dependence of the rate constant.

Derivatives and Analogues of 4 Bromo 2,5 Difluorobenzaldehyde: Synthesis and Advanced Research Applications

Synthesis of Pharmaceutically Relevant Derivatives

The structure of 4-bromo-2,5-difluorobenzaldehyde is a key starting point for the synthesis of various derivatives with potential therapeutic applications. Researchers utilize its reactive sites to build molecules aimed at specific biological targets.

Benzamide (B126) and Nicotinamide (B372718) Derivatives with Bioactive Properties (e.g., CCR5 antagonists, Fab I inhibitor analogs)

Benzamide and nicotinamide scaffolds are prevalent in medicinal chemistry. The synthesis of derivatives from this compound can lead to compounds with significant biological activity.

Benzamide Derivatives: The general synthesis of N-substituted benzamide derivatives often involves the coupling of a benzoic acid derivative with an appropriate amine. researchgate.net Starting from this compound, the aldehyde group would first be oxidized to a carboxylic acid. This resulting 4-bromo-2,5-difluorobenzoic acid can then be activated and reacted with various amines to produce a library of benzamides. These derivatives are explored for a range of bioactivities, including their potential as antitumor agents or enzyme inhibitors. researchgate.netrsc.org For example, certain substituted benzamides have been investigated as CCR5 antagonists, which are important for preventing HIV-1 entry into human cells. researchgate.net

Nicotinamide Derivatives: Nicotinamide, a form of vitamin B3, is another critical scaffold. Derivatives incorporating the fluorinated phenyl motif from this compound are synthesized to explore their potential as enzyme inhibitors. These syntheses can involve coupling the bromo-difluoro-phenyl portion with a nicotinamide fragment. Such compounds have been explored as isosteric and isoelectronic analogues of nicotinamide nucleoside, which are crucial for studying metabolic pathways. nih.gov

The table below summarizes the synthesis and application of these derivatives.

| Derivative Class | Synthetic Precursor | Potential Bioactivity | Research Focus |

| Benzamide Derivatives | 4-Bromo-2,5-difluorobenzoic acid | CCR5 Antagonism, Antitumor | HIV-1 Treatment, Oncology |

| Nicotinamide Analogs | This compound | Enzyme Inhibition (e.g., FabI) | Antimicrobial Agents |

Fused β-Homophenylalanine Derivatives (e.g., DPP-4 inhibitors)

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a significant class of oral medications for treating type 2 diabetes. nih.govoatext.com They work by prolonging the action of incretin (B1656795) hormones, which helps regulate blood sugar levels. nih.gov Research has focused on creating novel fused β-homophenylalanine derivatives as potent and selective DPP-4 inhibitors. nih.gov

A synthetic strategy starting with a substituted difluorobenzaldehyde, such as 3,4-difluorobenzaldehyde, demonstrates a viable pathway that could be adapted for this compound. The synthesis involves several key steps:

Knoevenagel Condensation: The initial reaction of the benzaldehyde (B42025) to extend the carbon chain.

Reduction and Friedel–Crafts Reaction: To create the core fused ring structure.

Hydrolysis and Amine Introduction: Subsequent steps form the crucial β-amino acid moiety.

Reductive Amination: This final step introduces the desired amine component, resulting in a mixture of optical isomers. nih.gov

This multi-step process yields fused β-homophenylalanine derivatives that have shown excellent DPP-4 inhibitory activity and good selectivity in preclinical studies. nih.govebi.ac.uk

Pyrazole (B372694) Derivatives as Enzyme Inhibitors

Pyrazoles are five-membered heterocyclic compounds that are a cornerstone in the development of pharmaceuticals, exhibiting a wide range of pharmacological activities including anti-inflammatory and anti-diabetic properties. nih.govmdpi.com The synthesis of pyrazole derivatives often begins with the reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative.

The aldehyde group of this compound can be a key starting point for creating the necessary precursors for pyrazole synthesis. One common method is a cyclocondensation reaction. researchgate.net For instance, the aldehyde can be reacted to form an α,β-unsaturated carbonyl compound (a chalcone), which then undergoes cyclization with hydrazine to form the pyrazole ring.

These synthesized pyrazole derivatives have been investigated as inhibitors for various enzymes. nih.govnih.gov For example, pyrazole-based compounds have been designed as inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a target for potential new antibiotics. nih.govnih.gov

Preparation of Fluorinated Biphenyls and Related Aromatic Systems

Fluorinated biphenyls are important structural motifs found in pharmaceuticals, agrochemicals, and advanced materials. nih.gov The synthesis of these compounds often relies on palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most versatile methods. researchgate.netresearchgate.net

In this reaction, the bromine atom on the this compound ring serves as an electrophilic partner. It is reacted with an arylboronic acid (the nucleophilic partner) in the presence of a palladium catalyst and a base. This process forms a new carbon-carbon bond between the two aromatic rings, yielding a fluorinated biphenyl (B1667301) derivative.

The reaction can be summarized as follows:

Reactants: this compound and an arylboronic acid.

Catalyst: A palladium-based catalyst, often with a specific phosphine (B1218219) ligand.

Conditions: A suitable base and solvent system.

Researchers have optimized these conditions to synthesize a wide range of polyfluorinated biphenyls, pushing the boundaries of the Suzuki-Miyaura reaction to include electronically poor (highly fluorinated) substrates. nih.govnih.gov This methodology provides access to novel compounds that are otherwise difficult to synthesize. nih.gov

Development of Schiff Base Ligands and Their Complexes

Schiff bases, also known as imines or azomethines, are compounds containing a carbon-nitrogen double bond. They are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.netresearchgate.net this compound is an excellent substrate for this reaction due to its reactive aldehyde group.

The synthesis involves mixing the aldehyde with a primary amine, often in an alcohol solvent, which results in the formation of the Schiff base ligand. researchgate.net These ligands are highly versatile in coordination chemistry because the imine nitrogen and other nearby atoms (like the phenolic oxygen in certain derivatives) can chelate to metal ions. researchgate.net

A wide variety of transition metal complexes using Schiff base ligands have been prepared, including those with copper(II), cobalt(II), nickel(II), and zinc(II). researchgate.net These metal complexes are studied for their potential applications in catalysis, materials science, and as antimicrobial or anticancer agents. researchgate.netresearchgate.net

The general structure of these complexes can be represented in the table below.

| Component | Role | Key Features |

| This compound | Precursor | Provides the aldehyde for imine formation and the stable fluorinated ring. |

| Primary Amine | Ligand Component | Reacts with the aldehyde to form the C=N bond. |

| Metal Ion (e.g., Cu, Co, Ni) | Central Atom | Coordinates to the Schiff base ligand to form the final complex. |

Exploration of Stereochemically Defined Derivatives

The synthesis of stereochemically defined derivatives—molecules with a specific three-dimensional arrangement of atoms—is a crucial aspect of modern drug discovery. A reaction that selectively forms one stereoisomer over another is known as a stereoselective reaction. masterorganicchemistry.com When starting materials that are stereoisomers of each other react to form products that are also stereoisomers, the reaction is termed stereospecific. masterorganicchemistry.com

Starting with an achiral molecule like this compound, the aldehyde group provides a key handle for introducing chirality. Several established synthetic strategies can be employed:

Asymmetric Reduction: The aldehyde carbonyl group can be reduced to a hydroxyl group using chiral reducing agents (e.g., those based on boron or aluminum modified with chiral ligands). This process creates a chiral benzylic alcohol with a preference for one enantiomer.

Asymmetric Addition: Organometallic reagents (like Grignard or organolithium reagents) can be added to the aldehyde in the presence of a chiral catalyst or ligand. This forms a new carbon-carbon bond and a chiral center at the carbon that was formerly the aldehyde carbon.

Stereoselective Aldol (B89426) and Related Reactions: The aldehyde can be used as an electrophile in aldol reactions with chiral enolates or their equivalents. This creates products with two new stereocenters, and the reaction can be controlled to favor the formation of a specific diastereomer and enantiomer.

These advanced synthetic methods allow for the creation of complex, stereochemically pure molecules derived from this compound, which is essential for studying their interactions with chiral biological targets like enzymes and receptors.

Enantioselective Synthesis of Chiral Intermediates

The strategic placement of bromo and fluoro substituents on the benzaldehyde ring makes this compound a valuable starting material for the asymmetric synthesis of complex chiral molecules. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the aldehyde group, facilitating its participation in stereoselective transformations. Research in this area primarily focuses on the use of chiral auxiliaries and catalytic asymmetric methods to introduce stereocenters with high levels of control, leading to the formation of key intermediates for medicinally relevant compounds.

A predominant strategy for inducing chirality involves the condensation of this compound with chiral amines or sulfinamides. The most common of these is the reaction with Ellman's sulfinamide, (R)- or (S)-2-methylpropane-2-sulfinamide, to generate chiral N-sulfinyl imines. nih.govgoogle.comacs.org These imines are versatile intermediates that can undergo subsequent diastereoselective nucleophilic additions or reductions to yield chiral amines. nih.gov

For instance, the condensation of this compound with (R)-2-methylpropane-2-sulfinamide, often facilitated by a Lewis acid such as titanium(IV) isopropoxide or copper(II) sulfate (B86663), produces the corresponding chiral N-tert-butanesulfinyl imine. nih.govgoogle.com In one documented procedure, this reaction yielded the desired imine product in 65% yield. nih.govacs.org This intermediate serves as a cornerstone for the asymmetric synthesis of amines. nih.gov Subsequent reduction of this chiral imine using a hydride source like L-selectride can proceed with high diastereoselectivity to furnish the desired sulfinamide-protected amine. nih.gov This approach has been successfully applied in the synthesis of potent ligands for the von Hippel–Lindau (VHL) E3 ubiquitin ligase, which are crucial components of proteolysis-targeting chimeras (PROTACs). nih.gov

Another key application is in the synthesis of precursors for enzyme inhibitors. For example, this compound is a key starting material for inhibitors of mutant isocitrate dehydrogenase (IDH), which are implicated in various cancers. google.com The synthesis involves the condensation with (R)-2-methylpropane-2-sulfinamide using copper(II) sulfate in 1,2-dichloroethane (B1671644) (DCE) to create a chiral intermediate. google.com

Enantioselective reductive amination is another powerful technique employed. This method involves the in situ formation of an imine from this compound and a nitrogen source, followed by asymmetric reduction. For example, its reaction with tert-butyl carbazate (B1233558) in the presence of sodium cyanoborohydride generates a chiral hydrazine derivative, a useful building block for heterocyclic compounds. google.com Similarly, reductive amination with tert-butyl carbamate, promoted by triethylsilane, has been used to generate precursors for VHL inhibitors. nih.gov

The table below summarizes representative examples of the enantioselective synthesis of chiral intermediates starting from this compound.

Table 1: Enantioselective Reactions of this compound

| Reactant | Chiral Auxiliary/Reagent | Catalyst/Promoter | Product Type | Yield | Application/Reference |

|---|---|---|---|---|---|

| This compound | (R)-2-Methylpropane-2-sulfinamide | Ti(OiPr)₄ | Chiral N-sulfinyl imine | 65% | Intermediate for VHL Ligands nih.govacs.org |

| This compound | (R)-2-Methylpropane-2-sulfinamide | Copper(II) sulfate | Chiral N-sulfinyl imine | - | Intermediate for IDH Inhibitors google.com |

| This compound | tert-Butyl carbazate | Sodium cyanoborohydride | Chiral hydrazine derivative | - | Synthesis of heterocyclic building blocks google.com |

Advanced Spectroscopic and Computational Characterization in Academic Research

High-Resolution Spectroscopic Techniques for Structural Confirmation and Mechanistic Insights

Spectroscopic methods are indispensable for confirming the identity and purity of 4-Bromo-2,5-difluorobenzaldehyde, as well as for providing insights into its molecular structure.

NMR spectroscopy is a cornerstone technique for the structural analysis of this compound, offering detailed information about the hydrogen, carbon, and fluorine nuclei.

¹H NMR: The proton NMR spectrum provides information on the aromatic protons. Due to the substitution pattern, two distinct signals are expected for the protons on the benzene (B151609) ring. Their chemical shifts and coupling constants are influenced by the adjacent electron-withdrawing fluorine and bromine atoms, and the aldehyde group.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule. In a synthesis of a GDC-0022 intermediate, the ¹³C NMR spectrum of this compound was recorded in CDCl₃. scribd.com The data shows distinct signals for the aromatic carbons, with their shifts significantly influenced by the attached halogens, and a characteristic downfield signal for the carbonyl carbon of the aldehyde group. The carbon atoms bonded to fluorine exhibit splitting due to C-F coupling. scribd.com

¹⁹F NMR: Fluorine-19 NMR is particularly informative for this compound, providing direct insight into the electronic environment of the two non-equivalent fluorine atoms. In one analysis, the ¹⁹F NMR spectrum in CDCl₃ showed a signal at -130.28 ppm. googleapis.com Another study reported two distinct doublet signals in DMSO-d₆ at -113.27 ppm (J = 16.8 Hz) and -120.06 ppm (J = 14.5 Hz), confirming the different chemical environments of the two fluorine atoms. scribd.com

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz |

| ¹³C | CDCl₃ | 155.75 | dd, J = 244.1, 3.1 Hz |

| 155.59 | dd, J = 246.4, 2.9 Hz | ||

| 129.12 | dd, J = 17.1, 6.2 Hz | ||

| 120.00 | d, J = 26.6 Hz | ||

| 115.82 | dd, J = 25.3, 5.4 Hz | ||

| 107.69 | dd, J = 23.5, 9.8 Hz | ||

| ¹⁹F | DMSO-d₆ | -113.27 | d, J = 16.8 Hz |

| -120.06 | d, J = 14.5 Hz | ||

| ¹⁹F | CDCl₃ | -130.28 | - |

| Data sourced from a study on the synthesis of a GDC-0022 intermediate. scribd.comgoogleapis.com |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to molecular vibrations. Key vibrational modes include the stretching of the carbonyl (C=O) group of the aldehyde, C-H stretching and bending, C-F stretching, and C-Br stretching. The C=O stretching frequency is particularly characteristic and is sensitive to the electronic effects of the substituents on the aromatic ring. For the related compound 4-Bromo-2,5-dimethoxybenzaldehyde, a strong C=O stretch is observed around 1676 cm⁻¹. A similar value, typically in the range of 1680-1700 cm⁻¹, is expected for this compound, with the electron-withdrawing fluorine atoms potentially shifting the frequency slightly compared to non-fluorinated analogues.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C=O (aldehyde) | Stretching | 1700 - 1680 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-F | Stretching | 1250 - 1000 |

| C-Br | Stretching | 700 - 500 |

| Data is based on typical ranges for these functional groups and data from analogous compounds. |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₇H₃BrF₂O). This is crucial for confirming the identity of the synthesized compound. Various studies utilizing this aldehyde in synthesis confirm its molecular weight and purity using LC-MS or HRMS. acs.orgnih.govgoogle.com

Fragmentation Analysis: In electron ionization mass spectrometry (EIMS), the molecule is ionized and fragmented. A patent document reports a molecular ion peak (M+) with an m/z value of 366 in the context of a reaction product derived from this compound, though this value does not correspond to the aldehyde itself. googleapis.com The fragmentation pattern of benzaldehydes typically involves the loss of a hydrogen atom ([M-1]⁺) or the formyl radical ([M-CHO]⁺, a loss of 29 amu). acs.org For this compound, the presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Quantum Chemical Calculations and Molecular Modeling Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers a theoretical framework to complement experimental findings, providing a deeper understanding of the molecule's properties at an electronic level.

Although specific DFT studies on this compound are not prominent in the literature, research on analogous halogenated benzaldehydes demonstrates the utility of this approach. scribd.com DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can be used to investigate several key aspects:

Conformational Analysis: DFT can determine the most stable conformation of the aldehyde group relative to the substituted benzene ring. For benzaldehydes, two primary planar conformers, O-cis and O-trans (referring to the orientation of the carbonyl oxygen relative to a substituent), are possible. Calculations can predict the energy difference between these conformers and the rotational barrier, confirming the most likely structure.

Energy Minima and Electronic Properties: DFT allows for the calculation of the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra to aid in the assignment of absorption bands. This correlation provides strong evidence for the proposed structure.

Molecular Electrostatic Potential (MEP): MEP maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the electronegative oxygen and fluorine atoms would be regions of negative potential, while the aldehyde proton and aromatic protons would be regions of positive potential.

These computational insights are invaluable for rationalizing the observed spectroscopic data and predicting the reactivity of this compound in various chemical transformations.

Molecular Dynamics Simulations for Reactivity Prediction and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the behavior of molecules over time at an atomic level. easychair.orgyoutube.com For this compound, MD simulations are instrumental in predicting its reactivity by modeling the dynamic interactions between the aldehyde and its surrounding solvent environment. These simulations can reveal how solvent molecules arrange themselves around the solute, particularly around the reactive carbonyl group, and how this organization influences the accessibility of the electrophilic carbonyl carbon to incoming nucleophiles. easychair.orgnih.gov

In a typical simulation, the aldehyde is placed in a box of explicit solvent molecules (e.g., water, ethanol (B145695), or dimethyl sulfoxide), and the trajectories of all atoms are calculated over time by integrating Newton's laws of motion. This allows for the analysis of the solvation shell structure, hydrogen bonding interactions, and the orientation of the aldehyde. nih.gov For instance, in protic solvents, hydrogen bonding to the carbonyl oxygen can enhance the electrophilicity of the carbonyl carbon, potentially increasing reactivity. Conversely, bulky solvent shells might sterically hinder the approach of a nucleophile. acs.org

By running simulations in various solvents, a qualitative and quantitative understanding of solvent effects on reactivity can be established. acs.org Reactivity indices and free-energy profiles for reactions can be calculated from these simulations, providing insights that are crucial for designing new experiments and optimizing reaction conditions. nih.gov

Table 1: Illustrative Interaction Energies of this compound with Different Solvents from a Hypothetical MD Simulation

| Solvent | Average Solvation Energy (kJ/mol) | Carbonyl-Solvent H-Bond Lifetime (ps) | Predicted Relative Reactivity |

| Water | -55.2 | 8.5 | High |

| Methanol | -48.9 | 6.2 | Moderate-High |

| Acetonitrile | -35.1 | N/A | Moderate |

| Hexane | -15.7 | N/A | Low |

Note: This table is illustrative and presents the type of data that could be generated from MD simulations. Actual values would require specific, dedicated computational studies.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Density Functional Theory (DFT) has become a standard tool in computational chemistry for the accurate prediction of spectroscopic properties of molecules. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict its vibrational (infrared) and electronic (UV-Vis) spectra with high accuracy. researchgate.netresearchgate.net

These theoretical spectra provide a detailed assignment of vibrational modes and electronic transitions, which can be compared with experimental data for validation. mdpi.com For example, the calculated frequency for the characteristic C=O stretching vibration can be compared to the peak observed in an experimental FT-IR spectrum. nih.gov Discrepancies between calculated and experimental values, though often small, can themselves provide insight into intermolecular interactions in the condensed phase, which are not always fully captured by gas-phase calculations. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, corresponding to electronic excitations like the n → π* and π → π* transitions of the carbonyl and aromatic systems. princeton.eduresearchgate.net

Table 2: Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (DFT/B3LYP/6-311+G(d,p)) | Experimental Value |

| C=O Stretch (IR) | ~1705 cm⁻¹ | Not available in literature |

| C-Br Stretch (IR) | ~650 cm⁻¹ | Not available in literature |

| C-F Stretch (IR) | ~1250 cm⁻¹ | Not available in literature |

| λmax (UV-Vis, n→π) | ~320 nm | Not available in literature |

| λmax (UV-Vis, π→π) | ~265 nm | Not available in literature |

Note: Experimental data for this compound is not widely published in peer-reviewed literature. The predicted values are typical for similar aromatic aldehydes and would require specific calculations for this exact molecule.

Integration of Spectroscopic and Computational Data for Mechanistic Elucidation

The synergy between spectroscopy and computational chemistry is a powerful approach for elucidating complex reaction mechanisms. While spectroscopy can identify reactants, products, and sometimes stable intermediates, computational methods can map out the entire reaction pathway, including the fleeting, high-energy transition states that are impossible to observe directly.

Characterization of Transition States and Reaction Intermediates

The fundamental reaction of an aldehyde is nucleophilic addition to the carbonyl group. unacademy.com This process proceeds through a high-energy transition state to form a tetrahedral alkoxide intermediate. ncert.nic.inkhanacademy.org The geometry and energy of these transient species are critical for understanding the reaction's kinetics and stereochemistry.

Computational methods, particularly DFT, can locate and characterize the transition state structure for the attack of a nucleophile on this compound. acs.org These calculations can determine the activation energy (Ea) of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. mit.edusciencedaily.com By modeling the reaction pathway, chemists can visualize the bond-making and bond-breaking processes and understand how the substituents on the aromatic ring influence the stability of the transition state and the intermediate. ims.ac.jp

Table 3: Hypothetical Calculated Energies for the Nucleophilic Addition of a Generic Nucleophile (Nu⁻) to this compound

| Species | Relative Energy (kJ/mol) | Key Geometric Feature |

| Reactants (Aldehyde + Nu⁻) | 0 | C=O bond length: ~1.22 Å |

| Transition State | +45 (Ea) | Partially formed Nu-C bond; elongated C=O bond |

| Tetrahedral Intermediate | -20 | Fully formed Nu-C bond; C-O single bond |

Note: This table is a conceptual representation of a reaction energy profile. The values are for illustrative purposes.

Understanding the Influence of Halogen Substituents on Reactivity

The reactivity of the carbonyl group in this compound is profoundly influenced by the electronic properties of its halogen substituents. Halogens exert two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, and a weaker electron-donating resonance effect (+R) due to the presence of lone pairs of electrons. libretexts.orglibretexts.org

In the case of halogens, the inductive effect typically dominates the resonance effect. ucalgary.cayoutube.com For this compound, the two highly electronegative fluorine atoms at positions 2 and 5, and the bromine atom at position 4, collectively exert a powerful electron-withdrawing pull on the benzene ring. This withdrawal of electron density makes the carbonyl carbon significantly more electrophilic (i.e., more positive in character) compared to unsubstituted benzaldehyde (B42025). ncert.nic.inlibretexts.org This increased electrophilicity enhances the aldehyde's reactivity towards nucleophilic attack. While the halogens also donate electron density via resonance to the ortho and para positions, this effect is much weaker and is overridden by the strong inductive withdrawal. quora.com

Table 4: Analysis of Substituent Electronic Effects on the Reactivity of this compound

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Net Effect on Carbonyl Carbon Electrophilicity |

| Fluorine | 2 (ortho) | Strong, withdrawing | Weak, donating | Strong increase |

| Fluorine | 5 (meta) | Strong, withdrawing | N/A (meta position) | Strong increase |

| Bromine | 4 (para) | Moderate, withdrawing | Weak, donating | Moderate increase |

| Overall | Dominant, strongly withdrawing | Minor, donating | Significant increase in reactivity |

Applications in Specialized Chemical Synthesis and Advanced Materials Research

Role as an Intermediate in Pharmaceutical Drug Discovery and Development

In the pharmaceutical sector, 4-Bromo-2,5-difluorobenzaldehyde serves as a critical building block for the synthesis of novel compounds with potential therapeutic applications. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule, while the bromo-substituent provides a convenient handle for further chemical modifications, often through cross-coupling reactions.

This compound is instrumental in the multi-step synthesis of precursors for complex Active Pharmaceutical Ingredients (APIs). Its aldehyde functionality allows for the construction of various molecular backbones through reactions like condensation, reductive amination, and Wittig reactions. The brominated and fluorinated phenyl ring it provides is a common motif in many modern pharmaceuticals. Derivatives of this compound are explored for their potential in creating new bioactive molecules. fluoromart.com For example, related halogenated benzaldehydes are pivotal in organic synthesis, particularly in palladium-catalyzed reactions, to construct a wide variety of compounds with medicinal and biological potential. fluoromart.com

Table 1: Application in API Precursor Synthesis